3-(3-chlorophenyl)-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea
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Overview
Description
1-(3-CHLOROPHENYL)-3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, including a chlorophenyl group, a nitrofuran moiety, and a thiazolidinylidene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CHLOROPHENYL)-3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by their sequential coupling and functionalization. Key steps include:
Formation of the thiazolidinylidene core: This can be achieved through the reaction of a suitable thioamide with a halogenated ketone under basic conditions.
Introduction of the nitrofuran moiety: This step involves the condensation of a nitrofuran aldehyde with an appropriate amine to form an imine, which is then reduced to the corresponding amine.
Coupling of the chlorophenyl group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Hydroxyurea formation: The final step involves the reaction of the intermediate compound with hydroxylamine to form the hydroxyurea moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-CHLOROPHENYL)-3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitrofuran group can be reduced to an amine, altering the compound’s electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with altered electronic properties.
Substitution: Compounds with modified aromatic rings.
Scientific Research Applications
1-(3-CHLOROPHENYL)-3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: The compound is studied for its potential as an antimicrobial agent, targeting bacterial and fungal pathogens.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific active sites, inhibiting enzyme activity or modulating receptor function. This can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect.
Comparison with Similar Compounds
- **1-(3-CHLOROPHENYL)-3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA
- **1-(3-CHLOROPHENYL)-3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA
Uniqueness: The uniqueness of 1-(3-CHLOROPHENYL)-3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA lies in its combination of structural features, which confer specific electronic and steric properties
Properties
Molecular Formula |
C19H18ClN5O5S2 |
---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-[5,5-dimethyl-3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxyurea |
InChI |
InChI=1S/C19H18ClN5O5S2/c1-19(2)16(24(27)17(26)22-13-6-3-5-12(20)11-13)23(18(31)32-19)21-10-4-7-14-8-9-15(30-14)25(28)29/h3-11,16,27H,1-2H3,(H,22,26)/b7-4+,21-10+ |
InChI Key |
VFHOBQXSLSKBTB-XREZVLSMSA-N |
Isomeric SMILES |
CC1(C(N(C(=S)S1)/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])N(C(=O)NC3=CC(=CC=C3)Cl)O)C |
Canonical SMILES |
CC1(C(N(C(=S)S1)N=CC=CC2=CC=C(O2)[N+](=O)[O-])N(C(=O)NC3=CC(=CC=C3)Cl)O)C |
Origin of Product |
United States |
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